molecular formula C15H22N2O B1247788 Milnacipran CAS No. 92623-85-3

Milnacipran

Cat. No. B1247788
CAS RN: 92623-85-3
M. Wt: 246.35 g/mol
InChI Key: GJJFMKBJSRMPLA-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Milnacipran is used to treat a condition called fibromyalgia, which causes muscle pain and stiffness . It belongs to a group of medicines known as selective serotonin and norepinephrine reuptake inhibitors (SSNRIs). These medicines work by increasing the activity of certain chemicals in the brain called serotonin and norepinephrine .


Molecular Structure Analysis

This compound is a racemic mixture of the 1S,2R and 1R,2S enantiomers . The molecular formula of this compound is C15H22N2O . The molecular weight is 246.354 g/mol .

Scientific Research Applications

Neuropathic Pain Management

Milnacipran, a non-tricyclic antidepressant, selectively inhibits serotonin and noradrenaline re-uptake. It's effective in treating various chronic pain syndromes, particularly neuropathic pain. In a study on rats with neuropathic pain, this compound alone or combined with tramadol showed significant antihyperalgesic effects, mediated by serotonergic, noradrenergic, and opioidergic systems (Önal, Parlar, & Ülker, 2007).

Fibromyalgia Syndrome Treatment

This compound may play a role in treating fibromyalgia syndrome. It exhibits pain-mitigating influences in animal models, potentially useful in addressing fibromyalgia-associated pain and fatigue. However, its role in comorbidities such as visceral pain and migraine remains unexplored (Leo & Brooks, 2006).

Antidepressant Properties

This compound has distinct pharmacodynamic properties, with no relevant affinity for neurotransmitter receptors, suggesting a lack of prominent side effects typical in many antidepressants. It has shown efficacy in treating major depression, comparable to other antidepressants like paroxetine, and may have predictive factors indicating a favorable response (Sechter et al., 2004).

Controlled Release Formulations

Research into novel multi-granules controlled release tablets of this compound aims to improve patient compliance by reducing dosing frequency and associated side effects. These formulations have shown promising results in in-vitro studies (Singhvi et al., 2014).

Enhanced Pain Management in Fibromyalgia

This compound is approved in the US for managing fibromyalgia, hypothesized to provide improvements in pain and other symptoms without certain side effects associated with other fibromyalgia medications. Clinical trials have shown significant improvements in pain and symptoms for up to 15 months (Palmer, Periclou, & Banerjee, 2010).

Broader Clinical Applications

This compound's efficacy extends beyond treating depression, showing potential in treating fibromyalgia, fatigue, and anxiety symptoms. Its unique pharmacokinetic and pharmacodynamic characteristics differentiate it from other serotonin and norepinephrine reuptake inhibitors (Pae et al., 2009).

Mechanism of Action

Target of Action

Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and a short-term treatment of major depressive disorder . The primary targets of this compound are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft . By inhibiting these transporters, this compound increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission .

Mode of Action

This compound works by inhibiting the reuptake of both serotonin and norepinephrine, with a somewhat increased preference for noradrenaline reuptake inhibition . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their neurotransmission . This can lead to various downstream effects, such as the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, the enhancement of norepinephrine neurotransmission is thought to play an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord . Furthermore, the increased serotonin levels can also contribute to the analgesic effects of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonin and norepinephrine neurotransmission, which can lead to various downstream effects. For instance, this compound has been shown to alleviate depression-like behaviors in rats, alleviate the dysregulation of synaptic plasticity, and suppress neuroinflammation within the hippocampus induced by lipopolysaccharide (LPS) treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, gut microbiota differences have been shown to affect susceptibility to intestinal I/R-induced enterogenic sepsis, and gut microbiota-derived this compound plays a pivotal role in tolerance to intestinal I/R in an AHR/ILC3/IL-22 signaling-dependent manner . Furthermore, the efficacy of this compound can also be influenced by factors such as the patient’s health status, co-administration with other drugs, and genetic factors .

Safety and Hazards

Milnacipran may cause serious side effects. Some of the side effects include little or no urination, blurred vision, tunnel vision, eye pain or swelling, or seeing halos around lights, a seizure, a light-headed feeling, like you might pass out, liver problems, low sodium level, or manic episodes . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

Future Directions

Milnacipran is licensed to treat fibromyalgia only in some parts of the world, particularly the USA . It is not approved for the clinical treatment of major depressive disorder in the US, but it is in other countries . There is ongoing research to determine if the efficacy and tolerability of this compound as an antidepressant are superior, inferior, or equal to that of other antidepressants for acute treatment of major depressive disorder .

Biochemical Analysis

Biochemical Properties

Milnacipran plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . It interacts with serotonin and norepinephrine transporters, blocking their function and preventing the reabsorption of these neurotransmitters into presynaptic neurons . This interaction enhances neurotransmission and contributes to its therapeutic effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects neuronal cells by increasing the availability of serotonin and norepinephrine, which are critical for mood regulation and pain perception . This compound also impacts cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in gene expression and cellular metabolism . These effects contribute to the overall improvement in mood and reduction in pain symptoms.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin and norepinephrine transporters, inhibiting their activity . This inhibition prevents the reuptake of these neurotransmitters, resulting in increased extracellular concentrations . Additionally, this compound may influence the activity of other receptors and ion channels, further modulating neurotransmitter release and neuronal excitability . These molecular interactions underlie its therapeutic efficacy in treating depression and fibromyalgia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with minimal degradation . Long-term studies have shown that this compound maintains its efficacy in modulating neurotransmitter levels and improving symptoms over extended periods . Some studies have reported potential tolerance development with prolonged use, necessitating dosage adjustments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively increases serotonin and norepinephrine levels without significant adverse effects . Higher doses may lead to toxic effects, including increased heart rate, hypertension, and behavioral changes . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is primarily metabolized in the liver through conjugation and oxidation processes . It undergoes minimal cytochrome P450-mediated metabolism, with the majority of the dose excreted unchanged in urine . This metabolic profile suggests a relatively low potential for drug-drug interactions and a predictable pharmacokinetic behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It exhibits low binding to plasma proteins, allowing for efficient distribution to target tissues . The compound’s ability to cross the blood-brain barrier is particularly important for its central nervous system effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and synaptic vesicles of neurons . It does not undergo significant post-translational modifications or targeting to specific organelles . This localization is consistent with its role in modulating neurotransmitter levels and influencing synaptic transmission.

properties

IUPAC Name

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048287, DTXSID601025164
Record name Milnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.23e+00 g/L
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

96847-55-1, 92623-85-3
Record name Dextromilnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96847-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92623-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milnacipran [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromilnacipran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROMILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milnacipran
Reactant of Route 2
Milnacipran
Reactant of Route 3
Milnacipran
Reactant of Route 4
Milnacipran
Reactant of Route 5
Milnacipran
Reactant of Route 6
Milnacipran

Q & A

Q1: What is the primary mechanism of action of milnacipran?

A1: this compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). [, , , ] It binds to both the serotonin and norepinephrine transporters, preventing the reuptake of these neurotransmitters back into the presynaptic neuron. This leads to increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing their respective neurotransmission. [, , , ]

Q2: What are the downstream effects of increased serotonin and norepinephrine levels induced by this compound?

A3: While the precise mechanisms underlying this compound's therapeutic effects remain unclear, increased serotonin and norepinephrine levels are thought to influence various physiological processes related to mood, pain perception, sleep, and cognition. [, ] For instance, in animal models of neuropathic pain, this compound's analgesic effects were significantly attenuated by depleting spinal norepinephrine, suggesting a crucial role for the noradrenergic system in its pain-relieving properties. [] Additionally, in a study investigating the effects of repeated this compound treatment on synaptic plasticity, the drug restored the suppression of long-term potentiation (LTP), an effect attributed to enhanced serotonin neurotransmission potentially linked to noradrenergic activity. []

Q3: What is the molecular formula and weight of this compound?

A3: This information is not provided in the provided research excerpts. For precise structural characterization data, please refer to comprehensive chemical databases or the manufacturer's information.

Q4: Is there any information available on the spectroscopic data (e.g., NMR, IR) of this compound within the provided research?

A4: The provided research excerpts do not include spectroscopic data for this compound. This information is typically found in chemical characterization studies or the drug's official monograph.

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A6: this compound is well-absorbed orally with high bioavailability (>85%). [, ] It is rapidly and extensively distributed throughout the body. [] this compound is largely eliminated in the urine, primarily as the unchanged parent drug or as a glucuronide conjugate. [, ] Notably, its metabolism does not significantly involve the cytochrome P450 enzyme system. [, ]

Q6: Does this compound exhibit linear pharmacokinetics?

A7: Yes, this compound demonstrates a linear dose-concentration relationship within the therapeutic dose range of 25-200 mg/day. [] This means that plasma concentrations of the drug increase proportionally with increasing doses.

Q7: Are there any clinically significant drug interactions associated with this compound?

A9: Although this compound's metabolism does not heavily rely on the cytochrome P450 system, potential drug interactions can still occur. [, ] The use of this compound with monoamine oxidase inhibitors (MAOIs) is contraindicated due to the risk of serotonin syndrome. [, ] Concomitant use with other serotonergic drugs should be closely monitored. [, ]

Q8: What are the primary clinical indications for this compound?

A11: In the United States, this compound is approved by the Food and Drug Administration (FDA) for the management of fibromyalgia in adults. [, , ] It is also marketed in some European countries for treating major depressive disorder. [, , , , , ]

Q9: What is the efficacy of this compound in treating fibromyalgia?

A12: Clinical trials have demonstrated that this compound, at doses of 100 mg/day and 200 mg/day, provides statistically significant improvements in pain, global well-being, and physical function in patients with fibromyalgia compared to placebo. [, , ] These improvements were observed as early as one week after treatment initiation and were sustained for up to 6 months. []

Q10: Does this compound alleviate symptoms beyond pain in fibromyalgia patients?

A13: Yes, in addition to pain relief, this compound has shown beneficial effects on other fibromyalgia-associated symptoms, including fatigue, cognitive dysfunction, and mental health. [, , ]

Q11: How does the efficacy of this compound compare to other antidepressants in treating depression?

A14: Meta-analyses of clinical trials indicate that this compound demonstrates comparable efficacy to tricyclic antidepressants (TCAs) and superior efficacy to selective serotonin reuptake inhibitors (SSRIs) in treating major depressive disorder. [, , , ]

Q12: What are the common adverse events associated with this compound?

A16: The most commonly reported adverse events associated with this compound are nausea, headache, constipation, hot flashes, and insomnia. [, , ] These side effects are generally mild to moderate and tend to subside with continued treatment.

Q13: Does this compound have any potential for abuse or dependence?

A17: While this compound is not classified as a controlled substance, it can potentially lead to physical dependence, as evidenced by withdrawal symptoms upon abrupt discontinuation, similar to other SNRIs and SSRIs. [] Therefore, gradual tapering of the drug is recommended after extended use.

Q14: Are there specific patient populations where this compound use requires caution?

A18: this compound should be used with caution in patients with a history of seizures, cardiovascular disease, or those at risk of hyponatremia. [, ] Additionally, a boxed warning highlights the increased risk of suicidal thinking and behavior in children, adolescents, and young adults (aged 18-24 years) taking antidepressants, including this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.